[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
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Overview
Description
[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate is a natural product found in Clavularia koellikeri with data available.
Scientific Research Applications
Studies on Australian Soft Corals
Researchers Ahond, Bowden, Coll, Fourneron, and Mitchell (1979) explored the cembranolide diterpenes from Lobophytum crassospiculatum, including compounds structurally related to the specified chemical. Their work involved deducing the structure from spectroscopic data and chemical degradation (Ahond et al., 1979).
Development of Antidepressant and Antianxiety Agents
Kumar et al. (2017) synthesized a series of compounds including one that bears structural resemblance to the queried compound. These were evaluated for antidepressant activities in mice, highlighting the potential of similar structures in pharmacological applications (Kumar et al., 2017).
Synthesis of Octahydrobenzo[b]furans
Yakura, Yamada, Shima, Iwamoto, and Ikeda (1998) reported on the synthesis of compounds including octahydrobenzo[b]furans, related to the chemical . Their work focused on reactions initiated by oxygen nucleophiles (Yakura et al., 1998).
Exploration of Bicyclic Lactones
Tchoukoua et al. (2017) isolated compounds from Xylaria curta, including a new compound structurally akin to the queried chemical. They investigated its antibacterial and phytotoxic activities (Tchoukoua et al., 2017).
Synthesis of Fused Thiopyranthione and Thiophene Derivatives
Maruoka, Okabe, Yamasaki, Masumoto, Fujioka, and Yamagata (2010) described a strategy for synthesizing new fused thiopyranthione and thiophene derivatives, relevant to the compound . Their method involved the reaction of heterocyclic α,β-unsaturated nitriles with carbon disulfide (Maruoka et al., 2010).
Properties
Molecular Formula |
C24H32O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate |
InChI |
InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10+,15-9+,16-13+/t20-,21+,22+,23+/m1/s1 |
InChI Key |
GBKNBSOFIBRPBO-XXDPESOVSA-N |
Isomeric SMILES |
C/C/1=C\[C@H](C/C(=C/[C@H]2[C@H]([C@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C |
Canonical SMILES |
CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |
Synonyms |
kericembrenolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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